![molecular formula C14H19NO2 B2703841 ethyl (E)-3-(phenethylamino)but-2-enoate CAS No. 75560-96-2](/img/structure/B2703841.png)
ethyl (E)-3-(phenethylamino)but-2-enoate
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Description
Ethyl (E)-3-(phenethylamino)but-2-enoate, commonly referred to as E-3-PEA, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as phenethylamines, which are derivatives of the naturally occurring neurotransmitter phenethylamine. E-3-PEA is known for its ability to modulate neurotransmitters, such as serotonin, dopamine, and norepinephrine, and has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Scientific Research Applications
- Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, revealing potential mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to explore its specific targets and optimize its therapeutic potential .
- Inflammation plays a crucial role in various diseases. Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate may act as an anti-inflammatory agent by modulating key pathways involved in immune responses. Researchers are exploring its effects on inflammatory markers and cytokines, aiming to develop novel anti-inflammatory drugs .
- Pain management remains a critical medical challenge. Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate has shown potential as an analgesic compound. Investigations focus on its interactions with pain receptors and neural pathways, aiming to develop safer and more effective pain-relieving medications .
- Cardiovascular diseases are a global health burden. Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate exhibits cardiovascular effects, including potential vasodilation and cardioprotective properties. Researchers are studying its impact on blood vessels, heart function, and hypertension management .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require innovative treatments. Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate has attracted interest due to its potential neuroprotective effects. Studies explore its impact on neuronal survival, oxidative stress, and neurotransmitter systems .
- Researchers have synthesized derivatives of this compound to enhance its properties. By modifying specific functional groups, they aim to improve solubility, bioavailability, and target specificity. These efforts contribute to drug discovery and development .
Anticancer Potential
Anti-Inflammatory Properties
Analgesic Effects
Cardiovascular Applications
Neuroprotective Research
Chemical Synthesis and Derivatives
properties
IUPAC Name |
ethyl (E)-3-(2-phenylethylamino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)11-12(2)15-10-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDCZPXHJVNGV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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